molecular formula C5H3FN2O4 B1666343 5-Fluoroorotic acid CAS No. 703-95-7

5-Fluoroorotic acid

Cat. No.: B1666343
CAS No.: 703-95-7
M. Wt: 174.09 g/mol
InChI Key: SEHFUALWMUWDKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Fluoroorotic acid (5FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid . The primary target of 5FOA is the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which is encoded by the URA3 gene . This enzyme plays a crucial role in the synthesis of pyrimidines, which are essential components of nucleic acids .

Mode of Action

5FOA interacts with its target, OMP decarboxylase, by mimicking its natural substrate, orotic acid . The enzyme converts 5FOA into 5-fluorouracil , a toxic metabolite . This conversion process involves the decarboxylation of 5FOA to form fluoroorotidine monophosphate, which is subsequently decarboxylated to form 5-fluorouridine monophosphate .

Biochemical Pathways

The action of 5FOA affects the pyrimidine biosynthesis pathway . By being converted into 5-fluorouracil, a toxic metabolite, it disrupts the normal functioning of this pathway . This leads to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Pharmacokinetics

It is known that 5foa is converted into toxic metabolites within the cell, indicating that it is absorbed and metabolized effectively . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5FOA and their impact on its bioavailability remain to be elucidated.

Result of Action

The conversion of 5FOA into 5-fluorouracil results in the inhibition of cell growth . This is because 5-fluorouracil is toxic to cells, disrupting normal cellular functions and leading to cell death . This property is exploited in yeast genetics to select for the absence of the URA3 gene .

Action Environment

The action of 5FOA can be influenced by various environmental factors. For instance, the presence of large numbers of wild-type cells can affect the selection process in yeast genetics . .

Biochemical Analysis

Biochemical Properties

5-Fluoroorotic acid interacts with the enzyme orotidine-5’-monophosphate decarboxylase, encoded by the URA3 gene . This interaction results in the decarboxylation of this compound to 5-fluorouracil . The 5-fluorouracil metabolite is toxic to cells, making this compound a useful tool in yeast genetics for selecting against the presence of the URA3 gene .

Cellular Effects

The primary cellular effect of this compound is toxicity, which is induced through its conversion to 5-fluorouracil . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, and cells expressing this enzyme are unable to grow in the presence of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 5-fluorouracil, a toxic metabolite . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, which is encoded by the URA3 gene . The resulting 5-fluorouracil metabolite is toxic to cells, inhibiting their growth .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its toxicity . As this compound is converted to 5-fluorouracil, it induces toxicity in cells expressing the URA3 gene . This effect is consistent over time, as long as this compound is present .

Metabolic Pathways

This compound is involved in the pyrimidine biosynthesis pathway . It is converted to 5-fluorouracil by the enzyme orotidine-5’-monophosphate decarboxylase, which is part of this pathway .

Transport and Distribution

Given its role in yeast genetics, it is likely that it is transported into cells where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .

Subcellular Localization

Given its role in yeast genetics, it is likely that it is localized in the cytoplasm where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoroorotic acid can be synthesized through the fluorination of orotic acid. The reaction typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position of the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale fluorination of orotic acid using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps to ensure the removal of by-products and unreacted starting materials .

Comparison with Similar Compounds

Properties

IUPAC Name

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHFUALWMUWDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220573
Record name 5-Fluoroorotic acid
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Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-95-7
Record name Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-Fluoroorotic acid
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Record name 5-fluorouracil-4-carboxylic acid
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Record name 5-FLUOROOROTIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-fluoroorotic acid (5-FOA) exert its effects in cells?

A1: 5-FOA itself is not inherently toxic. It becomes active after being metabolized within cells by enzymes involved in pyrimidine biosynthesis. [, , ] Specifically, the enzymes orotate phosphoribosyltransferase (OPRTase) and orotidine-5′-monophosphate decarboxylase (OMPdeCase) convert 5-FOA into 5-fluorouridine monophosphate (5-FUMP), which is further metabolized to 5-fluorouridine triphosphate (5-FUTP). [, ]

Q2: What are the downstream consequences of 5-FOA metabolism?

A2: 5-FUTP is the primary toxic metabolite. It disrupts RNA synthesis by competing with uridine triphosphate (UTP) for incorporation into RNA molecules. [, , ] This incorporation leads to the production of dysfunctional RNA, ultimately affecting protein synthesis and cell viability. [, ] Additionally, 5-FUMP can be converted to 5-fluoro-2′-deoxyuridine monophosphate, which inhibits thymidylate synthase, a key enzyme in DNA synthesis, ultimately affecting DNA replication. []

Q3: What is the molecular formula and weight of 5-FOA?

A3: The molecular formula of 5-FOA is C5H3FN2O4, and its molecular weight is 174.09 g/mol. []

Q4: Is 5-FOA stable in solution?

A4: 5-FOA is known to undergo spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C), forming 5-fluorouracil. [] This hydrolysis can be accelerated enzymatically in the presence of isolated leukocytes. []

Q5: Does the instability of 5-FOA in solution pose challenges for its use?

A5: Yes, the instability of 5-FOA can complicate its use in some applications. Its spontaneous hydrolysis to 5-fluorouracil needs to be considered when designing experiments and interpreting results. []

Q6: Can you elaborate on how 5-FOA is used for genetic manipulation?

A7: Researchers can introduce a wild-type copy of the gene encoding OPRTase (like pyrE or pyrF) on a plasmid into a mutant strain lacking a functional OPRTase. [, , ] These transformed cells become sensitive to 5-FOA. Subsequent selection for 5-FOA resistance allows the identification of cells that have lost the plasmid, enabling gene replacements and other genetic modifications. [, , ]

Q7: What is the relationship between the structure of 5-FOA and its activity?

A8: The fluorine atom at the 5-position of the pyrimidine ring is crucial for the cytotoxic activity of 5-FOA. [, ] Replacing this fluorine with a hydrogen atom results in a loss of activity. [] Modifications to other parts of the molecule, such as the addition of a methyl group, can alter cellular uptake but do not fundamentally change the mechanism of action. []

Q8: Has 5-FOA shown any potential as an antimicrobial agent?

A9: In vitro studies have demonstrated that 5-FOA exhibits selective activity against the malaria parasite Plasmodium falciparum. [] It inhibits parasite growth at concentrations significantly lower than those affecting mammalian cells. [] This selectivity is attributed to the parasite's dependence on de novo pyrimidine biosynthesis, while mammalian cells can utilize salvage pathways. []

Q9: How does resistance to 5-FOA emerge?

A10: Resistance to 5-FOA typically arises from mutations in the genes encoding enzymes involved in its metabolism, primarily OPRTase. [, ] These mutations can result in a loss of enzyme activity, preventing the conversion of 5-FOA to its toxic metabolites. [, ]

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